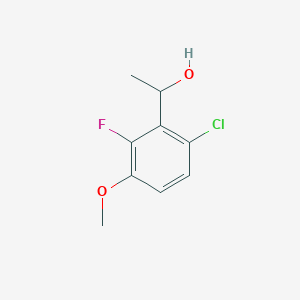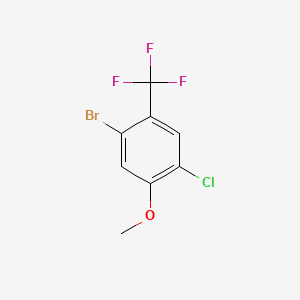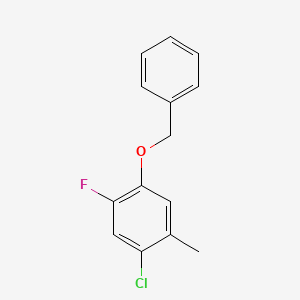
1-(Benzyloxy)-4-chloro-2-fluoro-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-chloro-2-fluoro-5-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyl group attached to an oxygen atom, which is further connected to a benzene ring substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-chloro-2-fluoro-5-methylbenzene typically involves the following steps:
Bromination: The starting material, 4-chloro-2-fluoro-5-methylphenol, undergoes bromination to introduce a bromine atom at the para position relative to the hydroxyl group.
Benzyl Protection: The hydroxyl group is then protected by reacting with benzyl chloride in the presence of a base, such as sodium hydroxide, to form the benzyloxy derivative.
Halogen Exchange: The bromine atom is replaced with a fluorine atom using a halogen exchange reaction, often facilitated by a copper catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-chloro-2-fluoro-5-methylbenzene can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃)
Major Products:
Oxidation: Benzylic alcohols or carboxylic acids.
Reduction: Dechlorinated or defluorinated derivatives.
Substitution: Nitro, acyl, or other substituted benzene derivatives
Scientific Research Applications
1-(Benzyloxy)-4-chloro-2-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-chloro-2-fluoro-5-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: Another benzyloxy derivative with potential antifungal activity.
1-Benzyloxy-5-phenyltetrazole: Known for its activity against prostate cancer cells.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential as a research tool make it a valuable compound in scientific studies .
Properties
Molecular Formula |
C14H12ClFO |
|---|---|
Molecular Weight |
250.69 g/mol |
IUPAC Name |
1-chloro-5-fluoro-2-methyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12ClFO/c1-10-7-14(13(16)8-12(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
UMPOLNSWKTULBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



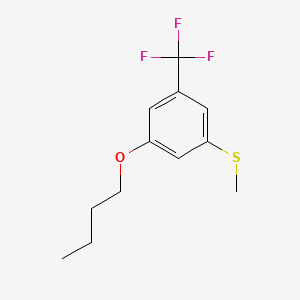
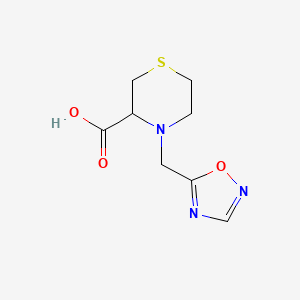
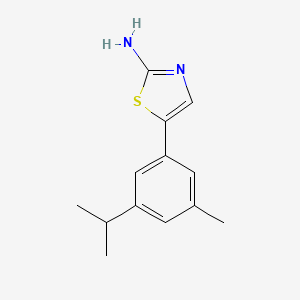
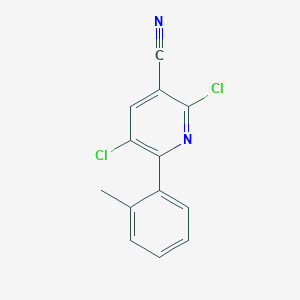

![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)
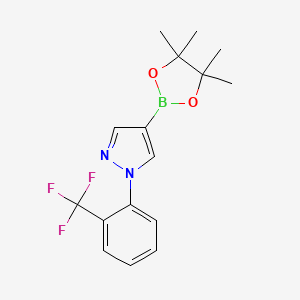
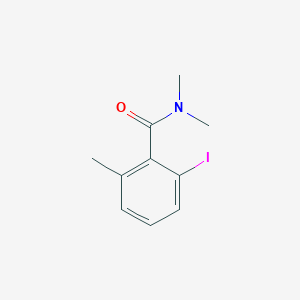
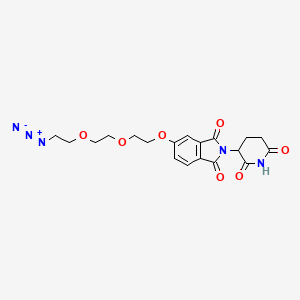
![(1S,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B14768369.png)
![Methyl 5-amino-4'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14768373.png)
